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Cat. No.: B1393549 Get Quote

Introduction: The Significance of Fluorinated
Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for

their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1]

[2] The introduction of fluorine atoms or fluorine-containing moieties into the aryl ring can

profoundly influence the compound's physicochemical properties, such as Lewis acidity,

metabolic stability, and bioavailability.[3][4] These modifications are of paramount importance in

pharmaceutical discovery, where fluorinated compounds often form the core of novel drug

candidates.[2][5]

5-Fluoro-2-(methoxymethoxy)phenylboronic acid (CAS: 488713-34-4) is a valuable building

block that combines the reactivity of a boronic acid with the electronic effects of a fluorine

substituent and a methoxymethyl (MOM) ether protecting group. Understanding its precise

three-dimensional structure is critical for predicting its reactivity, designing new synthetic

pathways, and for computational modeling in drug design.

Physicochemical Properties
A summary of the key properties of the title compound is presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1393549?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Phenylboronic_acid
https://www.nbinno.com/article/pharmaceutical-intermediates/boronic-acids-in-pharmaceutical-discovery-synthesis-kz
https://www.mdpi.com/1420-3049/26/7/2007
https://pmc.ncbi.nlm.nih.gov/articles/PMC11503193/
https://www.nbinno.com/article/pharmaceutical-intermediates/boronic-acids-in-pharmaceutical-discovery-synthesis-kz
https://www.mdpi.com/1420-3049/25/4/799
https://www.benchchem.com/product/b1393549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 488713-34-4 [6][7]

Molecular Formula C₈H₁₀BFO₄ [6][8]

Molecular Weight 199.97 g/mol [6][8]

Appearance
White to off-white crystalline

powder (typical)
[9]

Hydrogen Bond Donors 2 [6]

Hydrogen Bond Acceptors 5 [6]

Rotatable Bond Count 4 [6]

Predicted Crystal Structure and Supramolecular
Assembly
The crystal structures of numerous phenylboronic acid derivatives have been elucidated,

revealing common and predictable packing motifs. The primary driving force for the

supramolecular assembly in the solid state is the formation of strong intermolecular hydrogen

bonds between the boronic acid functional groups.

The Hydrogen-Bonded Dimer Motif
Based on extensive studies of related compounds like phenylboronic acid and its substituted

analogs, it is highly probable that 5-Fluoro-2-(methoxymethoxy)phenylboronic acid
crystallizes to form centrosymmetric dimers.[3][10][11] In this arrangement, two molecules are

linked by a pair of O—H⋯O hydrogen bonds, creating a robust eight-membered ring system.

This dimerization is a characteristic feature that governs the crystal packing of many boronic

acids.[3]

The planarity of the phenyl ring and the boronic acid group is a key feature, although slight

twisting is common to alleviate steric strain.[3][10] In the crystal structure of 4-

(methoxycarbonyl)phenylboronic acid, the methoxycarbonyl group is slightly rotated out of the

plane of the benzene ring.[11] A similar deviation is expected for the methoxymethoxy group in

the title compound.
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Predicted hydrogen-bonded dimer of the boronic acid.

Influence of Fluoro and Methoxymethoxy Substituents
The fluorine and methoxymethoxy groups are not merely spectators in the crystal lattice. Their

presence can introduce secondary, weaker intermolecular interactions that influence the overall

three-dimensional packing of the primary dimer units. These can include:

C—H⋯F and C—H⋯O interactions: These weak hydrogen bonds can link adjacent dimer

units into sheets or more complex networks.[3]

π-stacking: The aromatic phenyl rings may engage in offset π-π stacking interactions, further

stabilizing the crystal structure.

The extreme electronegativity of the fluorine atom can also influence the Lewis acidity of the

boron center, potentially affecting hydrogen bond lengths and strengths.[3]

Methodological Framework for Structure
Determination
Determining the crystal structure is a systematic process that begins with obtaining high-quality

single crystals and proceeds through diffraction data collection and structure refinement.
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Workflow for single-crystal X-ray structure determination.
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Protocol: Single Crystal Growth
The acquisition of high-quality single crystals is the most critical and often most challenging

step. The protocol below describes a standard method proven effective for phenylboronic

acids.[12]

Objective: To grow diffraction-quality single crystals (0.1 - 0.5 mm) by slow evaporation.

Materials:

Purified 5-Fluoro-2-(methoxymethoxy)phenylboronic acid (>98% purity).

A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, water, or mixtures

thereof).

Small glass vials (e.g., 2 mL).

Parafilm or vial caps.

Procedure:

Solvent Screening: In separate small vials, test the solubility of a few milligrams of the

compound in different solvents to find one in which it is sparingly soluble.

Solution Preparation: Dissolve the compound in a chosen solvent or solvent mixture with

gentle warming to create a saturated or near-saturated solution. Ensure all solid material is

fully dissolved.

Slow Evaporation Setup:

Cover the vial with a cap, loosely screwed on, or with parafilm perforated with a few

pinholes. This is crucial to control the rate of evaporation.

Place the vial in a vibration-free location at a constant temperature.

Crystal Formation: Allow the solvent to evaporate slowly over several days to weeks. Monitor

the vial periodically for the formation of small, well-defined crystals with sharp edges.
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Harvesting: Once suitable crystals have formed, carefully remove them from the mother

liquor using a pipette or a cryoloop and wash them quickly with a small amount of cold

solvent.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Data
Collection
This protocol outlines the standard procedure for collecting diffraction data from a selected

crystal.

Instrumentation:

A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[12]

A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu

Kα, λ = 1.5418 Å).[12]

Cryostream cooling apparatus.

Procedure:

Crystal Mounting:

Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

[12]

Coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

Secure the crystal to the tip of a cryoloop or a glass fiber.

Mount the loop onto the goniometer head of the diffractometer.

Cryo-Cooling: Cool the crystal to a low temperature (typically 100 K) using the cryostream.

This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and

higher quality data.[12]

Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit

cell parameters and Bravais lattice.
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Data Collection Strategy: Based on the crystal symmetry, devise a data collection strategy to

measure the intensities and positions of a large number of unique reflections over a wide

angular range.

Full Data Collection: Execute the data collection run. This involves rotating the crystal

through a series of angles while exposing it to the X-ray beam and recording the resulting

diffraction patterns.[12]

Data Processing: After collection, the raw diffraction images are processed. This involves

integrating the intensities of the reflections, applying corrections (e.g., for Lorentz and

polarization effects), and scaling the data to produce a final reflection file for structure

solution.

Structure Solution and Refinement
The final step involves converting the processed diffraction data into a 3D atomic model.

Structure Solution: The "phase problem" is solved using direct methods or Patterson

methods to generate an initial electron density map and a preliminary atomic model.

Structure Refinement: The initial model is refined using full-matrix least-squares procedures.

[10] In this iterative process, atomic positions and thermal displacement parameters are

adjusted to achieve the best possible fit between the calculated and observed diffraction

data, monitored by the R-factor. Hydrogen atoms are typically located from the difference

Fourier map and refined accordingly.[11]

Validation and Deposition: The final structure is validated using software tools like PLATON

and CHECKCIF and is typically deposited in a public database such as the Cambridge

Crystallographic Data Centre (CCDC) to be accessible to the scientific community.

Conclusion
While the definitive crystal structure of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid
awaits experimental determination, a robust set of predictions can be made based on the well-

understood behavior of analogous compounds. The formation of a hydrogen-bonded dimer is

the most anticipated primary structural motif, with weaker intermolecular forces dictating the

higher-order packing arrangement. The detailed methodological framework provided in this
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guide offers researchers a clear and validated pathway for obtaining and analyzing the crystal

structure of this and other important boronic acid derivatives. Such structural elucidation is a

critical step in rationally designing next-generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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